molecular formula C5H4N4O2 B3604594 4-nitro-2-prop-2-yn-1-yl-2H-1,2,3-triazole

4-nitro-2-prop-2-yn-1-yl-2H-1,2,3-triazole

Cat. No.: B3604594
M. Wt: 152.11 g/mol
InChI Key: BEWXXSLHSORSGF-UHFFFAOYSA-N
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Description

4-nitro-2-prop-2-yn-1-yl-2H-1,2,3-triazole is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their notable therapeutic importance and are often linked with amine and ester groups . They are stable against metabolic degradation, can engage in hydrogen bonding, and actively participate in dipole-dipole and π-stacking interactions . This enhances their biocompatibility and makes them potential candidates for advancing medicinal chemistry .


Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This reaction is part of the larger family of Huisgen cycloadditions, which are a set of reactions between an azide and a terminal alkyne .


Molecular Structure Analysis

The molecular structure of 1,2,3-triazoles is characterized using different spectral techniques . The presence of a doublet and triplet at δ 4.84 and δ 2.60 having coupling constant value (J) 2.4 Hz, in the 1 H NMR spectrum and the appearance of two doublets at δ values 9.04 and 7.83 with coupling constant values 15.4 Hz and 15.2 Hz respectively, confirmed the E -geometry of the chalcone as (E)-1- (3- (prop-2-yn-1-yloxy)phenyl)-3- (pyren-1-yl)prop-2-en-1-one .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3-triazoles are diverse and have many applications in medicinal chemistry, bioconjugation, materials chemistry, and biotechnology . The ease of synthesis of 1,4-disubstituted 1,2,3-triazoles via copper (I)-catalyzed cycloaddition between a terminal alkyne and organic azides has led to tremendous popularity worldwide .

Mechanism of Action

While the specific mechanism of action for 4-nitro-2-prop-2-yn-1-yl-2H-1,2,3-triazole is not mentioned in the retrieved papers, 1,2,3-triazoles in general have a significant chelating activity due to the presence of unpaired electrons on nitrogen atom, which enhances its biological spectrum .

Future Directions

Given the wide range of applications and the therapeutic importance of 1,2,3-triazoles , there is significant potential for future research in this area. This could include the development of novel antimicrobial drugs to combat drug-resistant infections effectively , as well as the exploration of other potential applications in areas such as materials chemistry and biotechnology .

Properties

IUPAC Name

4-nitro-2-prop-2-ynyltriazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c1-2-3-8-6-4-5(7-8)9(10)11/h1,4H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWXXSLHSORSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1N=CC(=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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